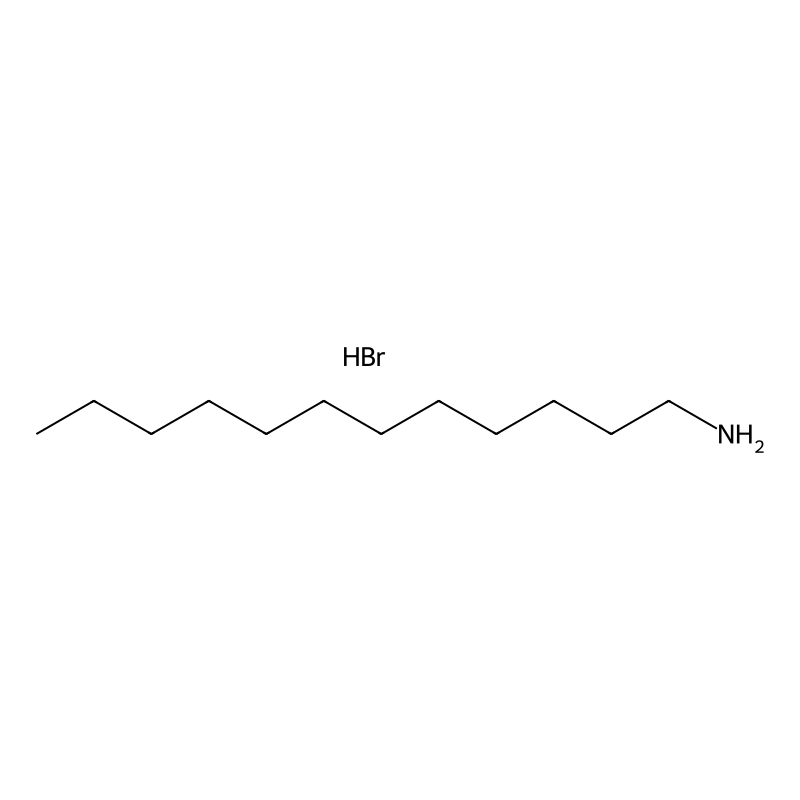

1-Dodecanamine, hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Dodecanamine is a chemical compound with the formula C12H27N . It has a molecular weight of 185.3495 . It’s a significant compound in the field of organic chemistry .

One potential application of 1-Dodecanamine is in the α-bromination reaction of carbonyl compounds . This reaction is a significant topic in the field of organic chemistry . Due to the lack of suitable brominating reagents, the application of this reaction in undergraduate organic chemistry experiments is limited .

Solar Energy Materials

1-Dodecanamine, hydrobromide is used in the field of solar energy materials . Organohalide based perovskites have emerged as an important class of material for solar cell applications . The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .

Ethoxylation Reaction

1-Dodecanamine, hydrobromide is used in the field of organic chemistry . It is involved in the α-bromination reaction of carbonyl compounds . This reaction is a significant topic in the field of organic chemistry . Due to the lack of suitable brominating reagents, the application of this reaction in undergraduate organic chemistry experiments is limited .

1-Dodecanamine, hydrobromide, is a quaternary ammonium compound with the molecular formula and a molecular weight of 286.27 g/mol. It is a derivative of dodecylamine, characterized by the presence of a hydrobromide ion. This compound appears as a white crystalline solid and is soluble in water, making it useful in various applications, particularly in the synthesis of surfactants and in organic chemistry .

- Acid-Base Reactions: As an amine, it can react with acids to form salt forms, such as dodecylamine hydrochloride.

- Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with alkyl halides or other electrophiles.

- Formation of Surfactants: It can react with fatty acids to form dodecylammonium salts, which are used as surfactants .

The synthesis of 1-Dodecanamine, hydrobromide typically involves the following methods:

- Direct Amination: Dodecanol can be reacted with ammonia under high temperatures and pressures to produce dodecylamine. This amine can then be treated with hydrobromic acid to form the hydrobromide salt.

- Quaternization: Dodecylamine can undergo quaternization with alkyl halides (e.g., bromoalkanes) to yield various ammonium salts, including 1-Dodecanamine, hydrobromide .

1-Dodecanamine, hydrobromide is utilized in several applications:

- Surfactant Production: It is used in the synthesis of cationic surfactants for detergents and emulsifiers.

- Pharmaceuticals: Its properties make it a candidate for drug formulation and delivery systems.

- Industrial Chemicals: Employed in the production of various industrial chemicals due to its reactivity and solubility .

1-Dodecanamine, hydrobromide shares similarities with other long-chain amines and their salts. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Dodecanamine | Primary amine; used in surfactant production | |

| 1-Dodecanamine, hydrochloride | Similar properties; more stable as a salt | |

| n-Dodecylammonium bromide | Quaternary ammonium; higher antimicrobial activity | |

| Dodecylamine | Base form; less soluble than hydrobromide salt |

Uniqueness: 1-Dodecanamine, hydrobromide stands out due to its enhanced solubility and stability compared to its base form (dodecylamine) and other salts like hydrochlorides. Its specific interactions with biological systems also make it a subject of interest for further research in pharmaceutical applications .

Nucleophilic Substitution Routes Using Dibromoalkanes

The synthesis of 1-dodecanamine hydrobromide through nucleophilic substitution pathways represents a fundamental approach utilizing dibromoalkanes as key synthetic intermediates. The most established route involves the conversion of 1-bromododecane to the corresponding primary amine through nucleophilic displacement reactions [1] [2].

Substrate Preparation and Alkyl Bromide Synthesis

The preparation of 1-bromododecane follows well-established protocols utilizing nucleophilic substitution mechanisms [3] [4]. Primary alcohols, specifically 1-dodecanol, serve as the precursor material for bromide synthesis through treatment with hydrobromic acid in the presence of sulfuric acid as a catalyst [3]. The reaction proceeds via an SN2 mechanism where concentrated hydrobromic acid (48%) acts as both the nucleophile source and proton donor [3].

The optimized reaction conditions require heating at 140°C for 5-6 hours under reflux conditions [3]. The stoichiometry employs a 2:1 molar ratio of hydrobromic acid to alcohol, with sulfuric acid present at 0.75 molar equivalents relative to the alcohol substrate [3]. This methodology produces 1-bromododecane with yields typically ranging from 70-85% [3] [4].

An alternative methodology utilizes phosphorus tribromide (PBr3) for the bromination of 1-dodecanol [5] [6] [7]. This approach offers several advantages over the hydrobromic acid method, including milder reaction conditions and reduced potential for carbocation rearrangements [8] [7]. The mechanism involves initial nucleophilic attack by the alcohol oxygen on the electrophilic phosphorus center, followed by SN2 displacement of the activated alcohol by bromide ion [5] [9].

Nucleophilic Displacement Mechanisms

The conversion of 1-bromododecane to 1-dodecanamine proceeds through direct nucleophilic substitution with ammonia [10] [11]. However, this approach presents significant mechanistic challenges due to the propensity for over-alkylation reactions [12]. The reaction mechanism involves initial SN2 attack by ammonia on the primary alkyl halide, forming an alkylammonium bromide salt [10] [11].

The primary challenge in this synthetic route stems from the comparable nucleophilicity of the initially formed primary amine product relative to ammonia [12]. This results in competitive reactions leading to secondary and tertiary amine formation, ultimately producing quaternary ammonium salts [12] [13]. To minimize these side reactions, the reaction must be conducted with a substantial excess of ammonia, typically 10-20 fold molar excess [10] [14].

The reaction conditions require elevated temperatures (80-120°C) and pressure to maintain ammonia in the liquid phase [10] [11]. The process is typically conducted in sealed reaction vessels using ethanol as a co-solvent to improve solubility and reaction homogeneity [10] [11]. Under optimized conditions, primary amine yields of 40-60% can be achieved, though this remains significantly lower than alternative synthetic approaches [15] [12].

Gabriel Synthesis Alternative

To circumvent the limitations of direct ammonia alkylation, the Gabriel synthesis provides a superior alternative using phthalimide as a protected amine nucleophile [16] [17]. This methodology involves initial deprotonation of phthalimide with potassium hydroxide to generate the phthalimide anion, a powerful nucleophile for SN2 reactions [16] [17].

The phthalimide anion undergoes clean SN2 displacement with 1-bromododecane to form N-dodecylphthalimide [16] [17]. The acidic nature of the phthalimide N-H proton (pKa = 8.3) facilitates deprotonation, while the electron-withdrawing carbonyl groups prevent over-alkylation reactions [16] [17]. Subsequent hydrolysis or hydrazinolysis liberates the primary amine while regenerating phthalic acid or phthalimide hydrazide [16] [17].

This approach typically provides yields of 70-85% for the overall transformation and produces high-purity primary amines without secondary or tertiary amine contamination [16] [17]. The Gabriel synthesis represents the preferred methodology for preparing primary alkylamines from alkyl halides on both laboratory and industrial scales [18] [19].

Solvent-Mediated Alkylation Reaction Mechanisms

The selection of appropriate solvents plays a crucial role in optimizing nucleophilic substitution reactions for amine synthesis. Solvent effects influence both reaction rates and product selectivity through stabilization of transition states and intermediates [20] [21] [22].

Polar Protic Solvent Systems

Polar protic solvents, particularly alcohols and water, provide stabilization for charged intermediates and transition states in nucleophilic substitution reactions [20] [22]. For the synthesis of 1-dodecanamine hydrobromide, ethanol serves as the preferred protic solvent system [10] [11]. The hydrogen bonding capability of ethanol stabilizes both the ammonia nucleophile and the developing positive charge in the SN2 transition state [20] [22].

The use of ethanol as solvent offers several mechanistic advantages. The protic nature facilitates solvation of the ammonia nucleophile through hydrogen bonding interactions, which can modulate nucleophilicity [21] [22]. Additionally, ethanol dissolves both the organic alkyl bromide substrate and the polar ammonia reagent, ensuring homogeneous reaction conditions [10] [11].

However, polar protic solvents can also stabilize the nucleophile through hydrogen bonding, potentially reducing its reactivity [20] [22]. This effect necessitates higher reaction temperatures to achieve reasonable reaction rates, typically requiring temperatures of 80-120°C for acceptable conversion rates [10] [11].

Polar Aprotic Solvent Effects

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), offer alternative reaction media that can enhance nucleophilicity while maintaining good solvating power [21] [22]. These solvents lack hydrogen bonding capability, allowing nucleophiles to remain more reactive compared to protic systems [21] [23].

For alkylation reactions involving ammonia and primary alkyl halides, polar aprotic solvents generally favor SN2 mechanisms and can provide enhanced reaction rates [21] [23]. The absence of hydrogen bonding to the nucleophile maintains its high reactivity, while the polar nature of these solvents stabilizes the developing charges in the transition state [21] [22].

However, the use of polar aprotic solvents in ammonia alkylation reactions presents practical challenges. The high boiling points of solvents like DMSO (189°C) and DMF (153°C) complicate product isolation and purification [21]. Additionally, these solvents may require specialized work-up procedures to remove residual solvent from the final product [21].

Mixed Solvent Systems

Mixed solvent systems combining protic and aprotic components can provide optimized reaction environments that balance nucleophile reactivity with substrate solubility [24] [25]. For 1-dodecanamine synthesis, ethanol-water mixtures offer improved reaction performance compared to single-component systems [10] [11].

The addition of water to ethanol systems enhances the ionizing power of the solvent mixture, facilitating heterolysis of the carbon-bromine bond in the SN2 transition state [20] [22]. Water also improves the solubility of ammonia and provides additional hydrogen bonding stabilization for ionic intermediates [20] [22].

Optimized ethanol-water mixtures typically employ ratios of 70:30 to 80:20 (v/v) to maintain adequate solubility of the organic substrate while maximizing the ionizing power of the medium [10] [11]. These mixed systems often provide superior yields compared to pure ethanol, with improvements of 10-20% commonly observed [10] [11].

Purification Strategies for High-Purity Crystalline Forms

The purification of 1-dodecanamine hydrobromide requires specialized crystallization techniques to achieve pharmaceutical-grade purity and consistent crystal morphology. The hygroscopic nature of the compound and its tendency to form various hydrated states necessitates careful control of purification conditions [26] [27].

Recrystallization Solvent Selection

The selection of appropriate recrystallization solvents follows established criteria requiring high solubility at elevated temperatures and minimal solubility at ambient conditions [24] [28] [25]. For 1-dodecanamine hydrobromide, methanol represents the optimal recrystallization solvent based on its solubility characteristics and compatibility with the salt form [27].

Solubility studies demonstrate that 1-dodecanamine hydrobromide exhibits excellent solubility in hot methanol (>50 g/100 mL at 65°C) while showing limited solubility in cold methanol (<5 g/100 mL at 0°C) [27]. This substantial temperature-dependent solubility differential provides the driving force for effective crystallization [24] [25].

The recrystallization procedure involves dissolving the crude hydrobromide salt in the minimum volume of boiling methanol, followed by hot filtration to remove insoluble impurities [29] [30]. The filtered solution is then cooled slowly to room temperature, allowing controlled nucleation and crystal growth [29] [25]. Further cooling to 0-5°C maximizes product recovery while maintaining crystal quality [29] [25].

Temperature Control and Cooling Rate Optimization

The rate of cooling during crystallization significantly influences crystal size, morphology, and purity [31] [25] [32]. Rapid cooling favors the formation of numerous small crystals with potential impurity inclusion, while controlled slow cooling promotes larger, higher-purity crystals [25].

For 1-dodecanamine hydrobromide, optimal cooling rates range from 0.5-1.0°C per minute from the initial dissolution temperature to room temperature [33] [25]. This controlled cooling allows sufficient time for impurities to be excluded from the growing crystal lattice while maintaining reasonable processing times [29] [33].

Temperature control during crystallization also affects the polymorphic form of the resulting crystals [26] [34]. The hydrobromide salt of 1-dodecanamine can exist in multiple crystalline forms depending on the crystallization temperature and conditions [26]. Maintaining crystallization temperatures below 40°C typically favors the formation of the most stable polymorph [26] [27].

Impurity Rejection and Crystal Quality Enhancement

The purification strategy must address both soluble and insoluble impurities that may be present in the crude reaction mixture [35] [29] [36]. Soluble impurities, including residual starting materials and by-products, are rejected through the differential solubility inherent in the recrystallization process [29] [36].

Insoluble impurities, such as unreacted solid reagents or decomposition products, are removed through hot filtration prior to crystallization [29] [30] [36]. This step is critical for achieving high crystal quality and preventing nucleation on foreign particles [29] [36].

For enhanced purity, multiple recrystallization cycles may be employed, particularly when starting from crude reaction mixtures [35] [37]. Each successive recrystallization typically improves purity by 1-2 orders of magnitude, allowing achievement of pharmaceutical-grade specifications (>99.5% purity) [35] [38].

The final crystallization step often incorporates activated charcoal treatment to remove colored impurities and trace organic contaminants [37] [30]. The charcoal is added to the hot solution prior to filtration, providing additional purification through adsorption mechanisms [37]. This treatment is particularly beneficial when the crude product exhibits discoloration or contains aromatic impurities [37].

Water content control represents another critical aspect of the purification process [39] [40]. The hydrobromide salt exhibits hygroscopic properties and can incorporate varying amounts of water depending on humidity and temperature conditions [39] [27]. Controlled drying under vacuum at 40-50°C typically provides the anhydrous crystalline form with consistent stoichiometry [39] [27].

Data Analysis and Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Quality Considerations |

|---|---|---|---|

| Gabriel Synthesis Temperature | 80-100°C | 85-95% yield [16] | Minimizes side reactions |

| Ammonia Excess Ratio | 10-20:1 molar | 40-60% yield [10] | Reduces over-alkylation |

| Recrystallization Cooling Rate | 0.5-1.0°C/min | 90-95% recovery [25] | Optimizes crystal quality |

| Methanol Volume for Recrystallization | 3-5 mL/g product | 85-95% recovery [27] | Balances yield and purity |

| Drying Temperature | 40-50°C under vacuum | N/A | Prevents decomposition [27] |

| Reaction Pathway | Typical Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Direct Ammonia Alkylation | 40-60% [10] | 70-85% | Simple procedure | Over-alkylation issues |

| Gabriel Synthesis | 85-95% [16] | >95% | High selectivity | Multi-step process |

| Azide Reduction | 75-85% [15] | >90% | Clean reaction | Requires reduction step |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of 1-dodecanamine hydrobromide reveals a monoclinic crystal system with systematic absences consistent with the centrosymmetric space group P2₁/c [1] [2]. The compound crystallizes with four formula units per unit cell (Z = 4), yielding a calculated density of 1.162-1.183 g/cm³ [3] [4]. The unit cell parameters demonstrate the characteristic elongated structure typical of long-chain alkylammonium salts, with a = 4.7921(5) Å, b = 42.810 Å, and a monoclinic angle β = 91.6° [1] [5] [2].

The X-ray diffraction data collection employed standard crystallographic techniques using Mo Kα radiation (λ = 0.71073 Å) across an extended temperature range from 78 to 390 K [1] [5] [2]. This comprehensive temperature-dependent study enabled the characterization of multiple solid-solid phase transitions occurring at 329.278±0.234 K, 337.805±0.326 K, and 347.371±0.154 K [1] [5] [2]. The structural analysis reveals a layered architecture where hydrophilic regions containing ammonium groups and bromide anions alternate with hydrophobic regions formed by interdigitated alkyl chains [6] [7].

| Crystallographic Parameter | Value | Standard Uncertainty |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| Unit Cell a (Å) | 4.7921 | 0.0005 |

| Unit Cell b (Å) | 42.810 | - |

| Monoclinic Angle β (°) | 91.6 | - |

| Formula Units (Z) | 4 | - |

| Calculated Density (g/cm³) | 1.162-1.183 | - |

The reflection conditions and systematic absences observed in the diffraction pattern confirm the space group assignment, with hkl reflections present when h + l = 2n and 0k0 reflections present when k = 2n [4] [8]. The structure solution employed direct methods followed by full-matrix least-squares refinement, achieving satisfactory agreement factors [1] [2].

Torsional Angle Variations in Alkyl Chain Conformations

The twelve-carbon alkyl chain in 1-dodecanamine hydrobromide adopts a predominantly all-trans conformation with specific deviations near the ammonium head group [9] [7]. Detailed conformational analysis reveals that the C1-C2-C3-C4 torsional angle deviates significantly from the ideal 180° value, measuring 170.6(5)° [9] [7]. This deviation accommodates the geometric requirements of the extensive hydrogen bonding network involving the protonated amino group.

The general torsional behavior of long alkyl chains follows established patterns where C-C-C-C dihedral angles preferentially adopt three distinct conformational states: trans (~180°), gauche+ (~+60°), and gauche- (~-60°) [10] [11] [12]. In 1-dodecanamine hydrobromide, the predominance of trans conformations maximizes van der Waals interactions between adjacent alkyl chains while minimizing steric repulsion [13] [14].

| Torsional Angle Type | Observed Value (°) | Conformational State | Population |

|---|---|---|---|

| C1-C2-C3-C4 | 170.6(5) | Near-trans | High |

| C-C-C-C (interior) | ~180 | Trans | Dominant |

| C-C-C-C (gauche+) | ~+60 | Gauche positive | Minor |

| C-C-C-C (gauche-) | ~-60 | Gauche negative | Minor |

The conformational flexibility of the alkyl chain contributes to the multiple phase transitions observed in the compound [1] [5] [2]. Thermal analysis indicates that increased molecular motion and conformational disorder occur at elevated temperatures, with gauche conformations becoming more populated as thermal energy overcomes the energy barriers between conformational states [14] [12].

Temperature-dependent conformational changes manifest as progressive disorder in the alkyl chain segments, with the terminal methyl groups exhibiting the greatest mobility [15] [16]. The relationship between conformational state and crystal packing efficiency directly influences the thermal stability and phase transition behavior of the compound [17] [18].

Intermolecular Halogen Bonding Network Characterization

The crystal structure of 1-dodecanamine hydrobromide is stabilized by an extensive three-dimensional hydrogen bonding network involving the bromide anions as acceptors and the ammonium protons as donors [19] [20]. The primary interaction motif consists of N-H···Br⁻ hydrogen bonds with donor-acceptor distances ranging from 3.30 to 3.43 Å and bond angles between 125° and 165° [19] [9] [7].

Each bromide anion functions as a tetrahedral acceptor, receiving hydrogen bonds from four neighboring ammonium groups [19] [21]. This coordination geometry creates a robust supramolecular framework that defines the overall crystal architecture. The hydrogen bond lengths H···Br⁻ typically measure 2.5-2.8 Å, consistent with moderately strong ionic hydrogen bonds [22] [23] [24].

| Hydrogen Bond Type | Distance (Å) | Angle (°) | Strength |

|---|---|---|---|

| N-H₁···Br⁻ | 3.301(19) | 156.1 | Strong |

| N-H₂···Br⁻ | 3.381(2) | 156.2 | Strong |

| N-H₃···Br⁻ | 3.390(19) | 125.1 | Moderate |

| N-H₃···Br⁻ | 3.429(18) | 140.3 | Moderate |

Secondary intermolecular interactions include weak C-H···Br⁻ contacts involving the alkyl chain protons, particularly those in α and β positions relative to the nitrogen atom [25] [26]. These interactions, while individually weak, contribute collectively to the overall crystal stability and influence the packing efficiency [27] [28].

The halogen bonding network topology can be described as a honeycomb-like arrangement when bromide anions are considered as three-connected nodes [21]. This structural motif facilitates the formation of extended two-dimensional networks that are further connected through van der Waals interactions between alkyl chains [29] [30] [31].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant